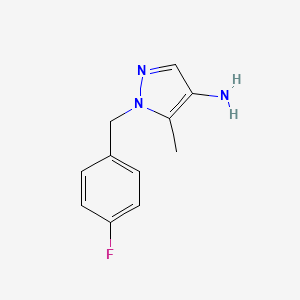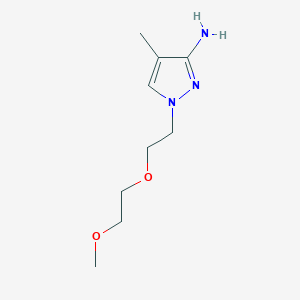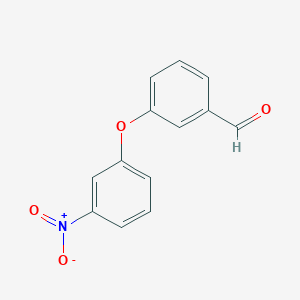
3-(3-Nitrophenoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Nitrophenoxy)benzaldehyde is an organic compound that features both a nitro group and an aldehyde group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenoxy)benzaldehyde typically involves the nitration of benzaldehyde. The process begins with the nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the meta-nitro isomer. The reaction mixture is then worked up by pouring it onto crushed ice, followed by filtration and recrystallization to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
化学反应分析
Types of Reactions
3-(3-Nitrophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(3-Nitrophenoxy)benzoic acid.
Reduction: 3-(3-Aminophenoxy)benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-(3-Nitrophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving nitroaromatic intermediates.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 3-(3-Nitrophenoxy)benzaldehyde involves its reactivity due to the presence of both the nitro and aldehyde groups. The nitro group is electron-withdrawing, which makes the aromatic ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The aldehyde group can participate in various nucleophilic addition reactions, making the compound versatile in organic synthesis .
相似化合物的比较
Similar Compounds
3-Nitrobenzaldehyde: Similar in structure but lacks the phenoxy group.
4-Nitrobenzaldehyde: The nitro group is in the para position relative to the aldehyde group.
3-(4-Nitrophenoxy)benzaldehyde: The nitro group is in the para position on the phenoxy ring.
Uniqueness
3-(3-Nitrophenoxy)benzaldehyde is unique due to the presence of both the nitro and phenoxy groups, which impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and in various industrial applications .
属性
分子式 |
C13H9NO4 |
|---|---|
分子量 |
243.21 g/mol |
IUPAC 名称 |
3-(3-nitrophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H9NO4/c15-9-10-3-1-5-12(7-10)18-13-6-2-4-11(8-13)14(16)17/h1-9H |
InChI 键 |
VFPGFAKLECSSJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
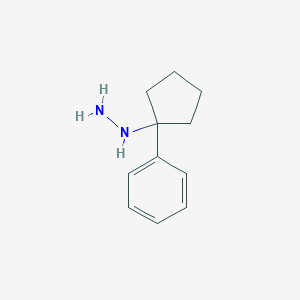

![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)
![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)
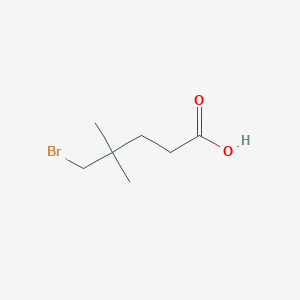
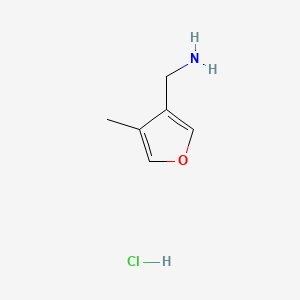
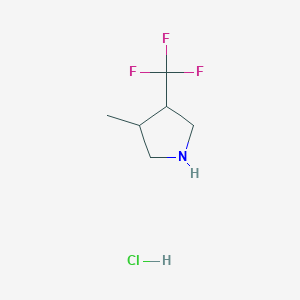

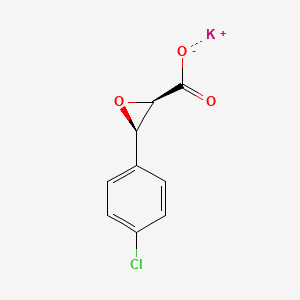
![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
